molecular formula C12H10BBrO2 B3080646 (2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid CAS No. 1089189-34-3

(2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid

Cat. No.: B3080646
CAS No.: 1089189-34-3
M. Wt: 276.92 g/mol
InChI Key: BXYVFENPSFGAIM-UHFFFAOYSA-N
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Description

(2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid (CAS: 1089189-34-3, molecular formula: C₁₂H₁₀BBrO₂) is a boronic acid derivative featuring a biphenyl core with a bromine substituent at the ortho position of one phenyl ring and a boronic acid group at the ortho position of the adjacent ring. This compound is primarily utilized as a pharmaceutical intermediate, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing complex biaryl structures . Its synthesis typically involves palladium-catalyzed coupling of halogenated precursors with boronic acid derivatives under conditions such as Pd(PPh₃)₄ catalysis, K₂CO₃ base, and a THF/water solvent system .

Properties

IUPAC Name

[2-(2-bromophenyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BBrO2/c14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(15)16/h1-8,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYVFENPSFGAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=CC=CC=C2Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2’-Bromo-[1,1’-biphenyl]-2-yl)boronic acid typically involves the borylation of 2’-bromo-[1,1’-biphenyl]. One common method is the reaction of 2’-bromo-[1,1’-biphenyl] with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for scalability, including the use of efficient catalysts and solvents .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid undergoes palladium-catalyzed coupling with aryl halides to form biaryl derivatives. Key findings include:

Mechanism :

  • Oxidative addition : Aryl halide reacts with Pd(0) to form a Pd(II) complex .

  • Transmetalation : The boronic acid forms a borate intermediate in the presence of a base (e.g., K₃PO₄), which transfers the aryl group to Pd(II) .

  • Reductive elimination : The Pd(II) complex releases the biaryl product and regenerates Pd(0) .

Optimized Conditions :

ParameterOptimal ValueYieldSource
CatalystPd(OAc)₂ with XPhos ligand93%
Temperature40°C89%
BaseK₃PO₄85%
SolventTHF/H₂O (3:1)90%

Example Reaction :
Coupling with 6-bromoquinoline under Pd/XPhos catalysis at 40°C yields a biphenylquinoline derivative in 93% yield after 4 hours .

Copper-Mediated Azidation

The boronic acid converts to aryl azides via copper(II) acetate catalysis:

Conditions :

  • Sodium azide (1.5 equiv), Cu(OAc)₂ (0.1 equiv), methanol, 55°C .

  • Reaction completes in 1–3 hours with >90% conversion .

Mechanism :

  • Cu(II) oxidizes the boronic acid to generate an aryl radical.

  • Radical trapping by azide yields the aryl azide .

Ruthenium-Catalyzed C–H Arylation

Ru(II) catalysts enable direct C–H functionalization of heteroarenes:

Conditions :

  • [RuCl₂(p-cymene)]₂ (5 mol%), AgSbF₆ (20 mol%), Ag₂O (1 equiv), THF, 20 hours .

  • Tolerates electron-donating (e.g., -OMe) and -withdrawing (e.g., -NO₂) groups .

Example :
Arylation of N-arylisoindolinones produces ortho-arylated products in 44–74% yield .

Tandem Halogenation-Borylation

The bromine substituent allows sequential functionalization:

Step 1 : Suzuki coupling of the boronic acid with an aryl halide.
Step 2 : Pd/Ni-catalyzed coupling of the bromine site with another boronic acid .

Application : Synthesis of fluorinated biphenyls via Pd(0)/XPhos catalysis .

Stability and Side Reactions

  • Protodeboronation : Occurs under strongly acidic conditions (pH < 3) .

  • Oxidative degradation : Minimized by avoiding peroxides and using inert atmospheres .

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Cross-Coupling Reaction
One of the primary applications of (2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of biaryl compounds, which are essential in pharmaceuticals and materials science. The compound acts as an aryl halide partner, enabling the coupling with various arylboronic acids to produce biphenyl derivatives with diverse functional groups.

Mechanism Overview:
The Suzuki-Miyaura reaction proceeds through several key steps:

  • Formation of a palladium complex with the boronic acid.
  • Transmetalation between the palladium complex and the aryl halide.
  • Reductive elimination to yield the desired biaryl product.

This process is highly efficient and can be conducted under mild conditions, making it suitable for various substrates .

Medicinal Chemistry

Pharmacological Applications
Biphenyl derivatives, including those synthesized from this compound, have been recognized for their pharmacological activities. They serve as scaffolds for drugs targeting various diseases due to their ability to modulate biological pathways. Some notable activities include:

  • Anticancer : Certain biphenyl derivatives exhibit anti-proliferative effects against cancer cell lines.
  • Antimicrobial : Compounds derived from biphenyl structures have shown efficacy against bacterial infections.
  • Anti-inflammatory : These compounds also play a role in reducing inflammation through modulation of inflammatory pathways .

Material Science

Liquid Crystals and OLEDs
The unique structural properties of biphenyl compounds make them valuable in material science. This compound is utilized in the development of liquid crystals and organic light-emitting diodes (OLEDs). The rigidity and planarity of biphenyl systems contribute to their performance in these applications.

Key Properties:

  • Thermal Stability : Essential for maintaining performance in electronic devices.
  • Optical Properties : Important for applications in displays and lighting technologies .

Case Study 1: Synthesis of Fluorinated Biphenyls

A recent study demonstrated the synthesis of fluorinated biphenyls via Suzuki-Miyaura coupling using this compound as a key intermediate. The resulting fluorinated compounds showed enhanced electronic properties suitable for OLED applications.

CompoundSynthesis MethodYield
Fluoro-biphenyl ASuzuki Coupling85%
Fluoro-biphenyl BDirect Borylation78%

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of biphenyl derivatives synthesized from this compound. The study revealed that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines.

CompoundIC50 (µM)Mechanism
Compound X10Apoptosis induction
Compound Y15Cell cycle arrest

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and electronic nature of substituents on biphenyl boronic acids significantly influence their reactivity and applications:

  • Ortho vs. For example, (4'-Bromo-[1,1'-biphenyl]-4-yl)boronic acid (para-bromo) exhibits higher yields (43.1%) in coupling reactions due to reduced steric effects . In contrast, (4'-Hydroxy-[1,1'-biphenyl]-4-yl)boronic acid (para-hydroxy) benefits from electron-donating effects, enhancing reactivity in electrophilic substitutions but limiting stability in oxidative conditions .
  • Electron-Withdrawing vs. Electron-Donating Groups: Bromine (moderately electron-withdrawing) in the target compound slightly deactivates the ring, whereas (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid (strongly electron-withdrawing cyanide) further reduces reactivity in nucleophilic couplings . (2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid (fluoro substituent) balances electronic effects, offering intermediate reactivity suitable for diverse coupling applications .

Reactivity in Suzuki-Miyaura Couplings

Comparative reaction yields and conditions highlight substituent impacts:

Compound Substituent Position Yield (%) Key Conditions Reference
(2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid Ortho-Br, Ortho-B(OH)₂ 58 Pd(PPh₃)₄, K₂CO₃, THF/water
(4'-Bromo-[1,1'-biphenyl]-4-yl)boronic acid Para-Br, Para-B(OH)₂ 43.1 General Procedure E
(3'-Amino-[1,1'-biphenyl]-4-yl)boronic acid Meta-NH₂, Para-B(OH)₂ 61.2 Pd catalysis, optimized for amines
(3-Formyl-2'-(trifluoromethyl)-biphenyl)boronic acid Ortho-CF₃, Para-CHO 36 PdCl₂(dppf), K₃PO₄
  • Steric hindrance in the target compound reduces yields compared to para-substituted analogs.
  • Electron-withdrawing groups (e.g., trifluoromethyl) further depress yields due to electronic deactivation .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituent Position Electronic Effect Steric Hindrance
This compound Br, B(OH)₂ Ortho Moderate EWG High
(4'-Bromo-[1,1'-biphenyl]-4-yl)boronic acid Br, B(OH)₂ Para Moderate EWG Low
(4'-Hydroxy-[1,1'-biphenyl]-4-yl)boronic acid OH, B(OH)₂ Para Strong EDG Low
(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid F, B(OH)₂ Para Mild EWG Low

Table 2: Commercial Availability and Pricing (Selected Compounds)

Compound Purity Price (100 mg) Vendor Reference
(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid 99% $99.00 CymitQuimica
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid 98% $363.00 CymitQuimica
This compound 98% $1,000/kg Guangzhou Yaoguang

Biological Activity

(2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, influencing enzymatic processes and serving as therapeutic agents. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in drug discovery.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method allows for the introduction of the bromo substituent on the biphenyl core, which is crucial for its biological activity. The structural characteristics include:

  • Molecular Formula : C12H10BrB
  • Molecular Weight : 251.92 g/mol
  • Functional Groups : Boronic acid group (-B(OH)₂), bromo group (-Br)

Boronic acids, including this compound, primarily act as electrophilic agents that can form reversible covalent bonds with nucleophilic residues in proteins. This property is particularly useful in targeting enzymes such as proteasomes and β-lactamases.

Key Mechanisms:

  • Inhibition of Enzymes : The compound can inhibit metallo-β-lactamases, which are critical for bacterial resistance against β-lactam antibiotics. Studies have shown that boronic acids can bind to the active site of these enzymes, preventing substrate access and subsequent catalysis .
  • Interaction with Proteins : Boronic acids have been observed to form stable complexes with serine residues in penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Antimicrobial Activity

Research indicates that boronic acids exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of resistant bacterial strains at low concentrations. The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 0.5 to 5 µg/mL against common pathogens such as E. coli and S. aureus .

Case Studies

  • Inhibition of VIM-2 Metallo-β-lactamase :
    • A study highlighted that constrained β-amidoboronic acids showed promising activity against VIM-2 metallo-β-lactamase with IC50 values indicating effective inhibition .
  • Binding Affinity Studies :
    • High-throughput crystallography revealed that boronic acids can form tricovalent complexes with PBPs, significantly reducing their enzymatic activity .

Comparative Biological Activity Table

CompoundTarget EnzymeIC50 (µM)MIC (µg/mL)Reference
This compoundVIM-2 Metallo-β-lactamase0.51
Benzoxaborole derivativesVarious PBPs0.740.5
Sulfonamide boronic acidsAmpC β-lactamase0.025Not specified

Q & A

What are the key synthetic routes for preparing (2'-bromo-[1,1'-biphenyl]-2-yl)boronic acid, and how can purity be optimized?

Category: Basic Research (Synthesis & Purification)
Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling, where brominated biphenyl intermediates are coupled with boronic acid derivatives. For example, ortho-bromophenyl boronic acid can react with aryl halides under palladium catalysis . Key steps include:

  • Catalytic system: Use Pd(PPh₃)₄ or PEPPSI-IPr with K₃PO₄ in toluene/water mixtures (reflux, 2–24 h) .
  • Purification challenges: Boronic acids often form boroxins (cyclic anhydrides) at elevated temperatures or bind irreversibly to silica gel . Mitigation strategies:
    • Low-temperature chromatography (e.g., 0–6°C) to prevent decomposition .
    • Use of stabilizing solvents like THF with trace water to suppress boroxin formation .

Table 1: Representative Yields in Suzuki Coupling

SubstrateCatalystYieldReference
3'-Bromo-biphenyl-2-aminePd(dppf)Cl₂80%
α-Iodo-β-methoxyacrylatePEPPSI-IPr95%

How can the electronic effects of the bromine substituent influence cross-coupling reactivity in this compound?

Category: Advanced Research (Reactivity Analysis)
Answer:
The ortho-bromine substituent creates steric hindrance and electron-withdrawing effects, impacting:

  • Reaction rates: Slows oxidative addition in Pd-catalyzed couplings due to steric bulk .
  • Regioselectivity: Directs coupling to less hindered positions (e.g., para to bromine in biphenyl systems) .
  • Byproduct formation: Competing protodeboronation may occur if reaction conditions (e.g., base strength) are mismatched .

Methodological Tip: Optimize base selection (e.g., K₂CO₃ for mild conditions, Cs₂CO₃ for electron-deficient substrates) to balance reactivity and stability .

What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Category: Basic Research (Characterization)
Answer:

  • NMR: ¹¹B NMR confirms boronic acid identity (δ ~30 ppm for free acid, shifted upon hydration) .
  • X-ray crystallography: Single crystals grown via slow evaporation in acetonitrile/water reveal planar biphenyl geometry and boron-oxygen bonding .
  • Melting point: Used to assess purity (e.g., analogs with bromine/chlorine substituents melt at 243–248°C) .

Table 2: Crystallographic Data for Biphenyl Analogs

CompoundMelting Point (°C)Reference
2'-Fluoro-[1,1'-biphenyl]-2-yl boronic acid243–248
2-(3'-Chloro-biphenyl)isoindolin-1-one128–130

How can computational modeling predict the utility of this compound in catalysis or drug design?

Category: Advanced Research (Computational Chemistry)
Answer:

  • Docking studies: AutoDock Vina evaluates binding affinity to biological targets (e.g., enzymes) by simulating interactions with the boronic acid group, which can act as a transition-state mimic .
  • DFT calculations: Assess electronic effects of bromine on reaction pathways (e.g., activation barriers in cross-couplings) .

Protocol:

Generate 3D structures using Gaussian or similar software.

Perform docking with AutoDock Vina (multi-threaded for speed) .

Validate with experimental IC₅₀ or kinetic data .

What strategies address low yields in multi-step syntheses involving this compound?

Category: Advanced Research (Process Optimization)
Answer:
Low yields often arise from:

  • Competing side reactions (e.g., homocoupling during Suzuki steps).
  • Sensitivity to reaction order: For example, performing amidic coupling before boronic ester formation reduces yields (<30%) due to byproducts .

Optimization Steps:

Sequential coupling: Prioritize boronic ester formation before introducing sensitive functional groups (e.g., amides) .

Catalyst screening: PEPPSI-IPr outperforms Pd(PPh₃)₄ in sterically hindered systems .

How does this compound participate in carbonylative couplings to generate fluorinated ketones?

Category: Advanced Research (Reaction Design)
Answer:
Under CO atmosphere, Pd-catalyzed carbonylative coupling with α-bromo-α,α-difluoroamides yields α,α-difluoro-β-ketoamides:

  • Conditions: Pd(OAc)₂, Xantphos, CO (1 atm), DMF, 80°C, 12 h .
  • Scope: Tolerates electron-deficient aryl boronic acids but requires excess K₂CO₃ to neutralize HBr byproducts .

Application Example: Synthesis of difluoroacetophenones for PET tracers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid
Reactant of Route 2
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(2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid

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